molecular formula C4H2Cl2N2O3 B1620849 5,5-Dichlorobarbituric acid CAS No. 699-40-1

5,5-Dichlorobarbituric acid

Cat. No.: B1620849
CAS No.: 699-40-1
M. Wt: 196.97 g/mol
InChI Key: REGZNRJTBVIGMJ-UHFFFAOYSA-N
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Description

5,5-Dichlorobarbituric acid is a derivative of barbituric acid, characterized by the presence of two chlorine atoms at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its diverse pharmacological and chemical properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichlorobarbituric acid typically involves the chlorination of barbituric acid. One common method includes the reaction of barbituric acid with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Barbituric acid+Cl25,5-Dichlorobarbituric acid\text{Barbituric acid} + \text{Cl}_2 \rightarrow \text{this compound} Barbituric acid+Cl2​→5,5-Dichlorobarbituric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5,5-Dichlorobarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 5,5-diaminobarbituric acid derivative .

Mechanism of Action

The mechanism of action of 5,5-Dichlorobarbituric acid and its derivatives involves interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This results in increased synaptic inhibition, leading to sedative and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dichlorobarbituric acid is unique due to the specific electronic and steric effects imparted by the chlorine atoms. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,5-dichloro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZNRJTBVIGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383006
Record name 5,5-DICHLOROBARBITURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-40-1
Record name 5,5-DICHLOROBARBITURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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